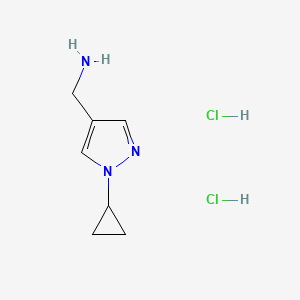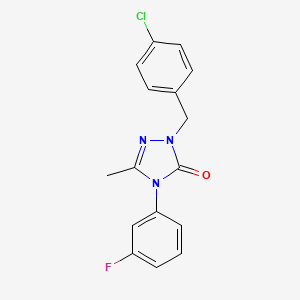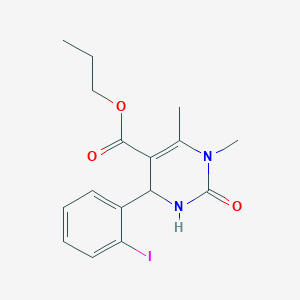
Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” has a molecular formula of C16H19IN2O3 . It is a complex organic compound that contains iodine, which suggests potential applications in fields like medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The iodine atom is attached to the phenyl ring .科学的研究の応用
Synthesis and Chemical Reactions
Biginelli compounds, including derivatives similar to the specified chemical, have been studied extensively for their synthesis and chemical reactivity. Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, revealing insights into methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others (Kappe & Roschger, 1989). Such studies contribute to the understanding of the compound's utility in synthesizing a broad range of heterocyclic compounds.
Structural and Conformational Analysis
Memarian et al. (2013) performed X-ray crystal structure analysis and quantum chemical calculations to characterize the structural and electronic features of 1,2,3,4-tetrahydropyrimidine derivatives. Their research revealed the quasi-boat conformation of the heterocyclic ring and discussed the formation of racemic mixtures in crystal structures (Memarian et al., 2013). Such analyses are crucial for understanding the physical and chemical properties of these compounds, which may impact their practical applications.
Potential Anticancer Applications
Molecular iodine has been employed to facilitate reactions leading to the synthesis of compounds with potential anticancer properties. Mulakayala et al. (2012) synthesized 1,8-dioxo-octahydroxanthenes, showing good anti-proliferative properties in vitro against cancer cell lines, highlighting the potential medicinal applications of compounds synthesized using related methodologies (Mulakayala et al., 2012).
Synthesis of Radiotracers
Yang et al. (2008) detailed the synthesis of mono-labeled and dual-labeled analogues of ZJ0273, a broad-spectrum herbicidal ingredient, for use as radiotracers in studies on its metabolism, environmental behavior, and fate. This illustrates the application of related chemical methodologies in environmental science and agriculture (Yang, Ye, & Lu, 2008).
Antimicrobial Evaluation
Shastri and Post (2019) synthesized a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives, demonstrating significant to moderate antibacterial activity and promising antifungal activity. This underscores the compound's relevance in developing new antimicrobial agents (Shastri & Post, 2019).
Safety and Hazards
将来の方向性
The future research directions for this compound could involve exploring its potential applications in various fields. Given its complex structure and the presence of an iodine atom, it could be of interest in medicinal chemistry, materials science, and other areas. Further studies could also focus on its synthesis, properties, and potential biological activity .
特性
IUPAC Name |
propyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O3/c1-4-9-22-15(20)13-10(2)19(3)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-8,14H,4,9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGFIRPWPFRKRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2I)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
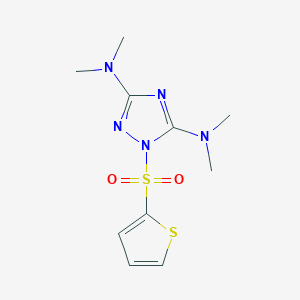
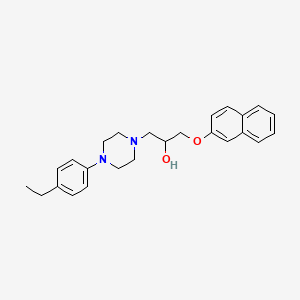
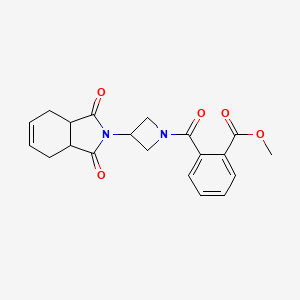

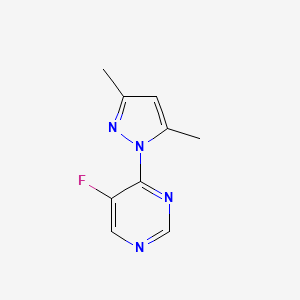
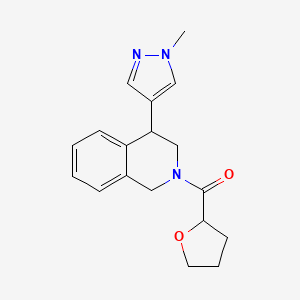
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)
![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)
![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)
![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)
